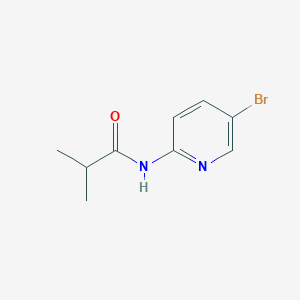

N-(5-Bromo-2-pyridinyl)-2-methylpropanamide

Descripción

BenchChem offers high-quality N-(5-Bromo-2-pyridinyl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Bromo-2-pyridinyl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-(5-bromopyridin-2-yl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c1-6(2)9(13)12-8-4-3-7(10)5-11-8/h3-6H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPAKPGWFIZPIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566610 | |

| Record name | N-(5-Bromopyridin-2-yl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123788-44-3 | |

| Record name | N-(5-Bromopyridin-2-yl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Synthesis of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide

Abstract: This technical guide provides an in-depth exploration of the synthesis of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide, a key intermediate in pharmaceutical and agrochemical research. The document outlines a robust and efficient synthetic strategy centered on the nucleophilic acyl substitution between 2-amino-5-bromopyridine and isobutyryl chloride. We delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and discuss critical process parameters that ensure high yield and purity. This guide is intended for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Strategic Approach: Retrosynthetic Analysis

The synthesis of the target amide, N-(5-Bromo-2-pyridinyl)-2-methylpropanamide, is most logically approached through a nucleophilic acyl substitution. A retrosynthetic disconnection of the amide C-N bond reveals two primary starting materials: the nucleophilic amine, 2-amino-5-bromopyridine , and an electrophilic acylating agent, isobutyryl chloride .

This pathway is favored due to the high commercial availability of both precursors and the generally high efficiency and predictability of amide bond formation via acyl chlorides. The amino group of 2-amino-5-bromopyridine is a potent nucleophile, readily attacking the highly electrophilic carbonyl carbon of isobutyryl chloride. The reaction is typically facilitated by a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Detailed Experimental Protocol

This section details a validated, step-by-step procedure for the synthesis.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | 173.01 | 5.00 g | 28.90 | 1.0 |

| Isobutyryl Chloride | C₄H₇ClO | 106.55 | 3.38 g (3.22 mL) | 31.79 | 1.1 |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 4.39 g (6.04 mL) | 43.35 | 1.5 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | - |

| Saturated NaHCO₃ (aq) | - | - | 50 mL | - | - |

| Brine (Saturated NaCl) | - | - | 50 mL | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-bromopyridine (5.00 g, 28.90 mmol) and dichloromethane (100 mL). Stir the mixture at room temperature until the solid is fully dissolved.

-

Addition of Base: Add triethylamine (6.04 mL, 43.35 mmol) to the solution. The use of a non-nucleophilic base like TEA is critical to scavenge the HCl produced without competing in the acylation reaction.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring. This temperature control is essential to moderate the exothermic reaction and prevent potential side reactions.

-

Acylation: Add isobutyryl chloride (3.22 mL, 31.79 mmol) dropwise to the cooled solution over 10-15 minutes using a dropping funnel. A white precipitate (triethylammonium chloride) will form immediately.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 2-3 hours to ensure completion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 25 mL). Combine all organic extracts.

-

Washing and Drying: Wash the combined organic layer with brine (50 mL) to remove residual water. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford N-(5-Bromo-2-pyridinyl)-2-methylpropanamide as a pure, crystalline solid.

Mechanistic Insights: Nucleophilic Acyl Substitution

The formation of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide proceeds via a classic nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-amino-5-bromopyridine attacks the electrophilic carbonyl carbon of isobutyryl chloride.

-

Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a negatively charged tetrahedral intermediate.

-

Intermediate Collapse & Leaving Group Expulsion: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the chloride ion, being an excellent leaving group, is expelled.

-

Deprotonation: The resulting protonated amide is then deprotonated by triethylamine (the base) to yield the final neutral amide product and triethylammonium chloride.

Caption: The nucleophilic acyl substitution mechanism for amide formation.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis, from initial setup to final product isolation.

Caption: Step-by-step workflow for the synthesis and purification process.

Safety and Handling

-

Isobutyryl Chloride: This reagent is highly corrosive, a lachrymator, and reacts violently with water.[1] It must be handled in a well-ventilated fume hood. All glassware must be thoroughly dried before use.

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.

-

Triethylamine (TEA): TEA is flammable and has a strong, unpleasant odor. It can cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile) are mandatory at all times during this procedure.

References

- A Convenient and Scalable Process for Preparation of 2,5-dibromopyridine. Heterocyclic Letters.

- Synthesis of 2-Amino-5-bromopyridine.

- Method of producing 2-amino-3-nitro-5-halogenopyridine.

- Isobutyryl chloride for lab synthesis. eqipped.com.

- 2-Bromo-2-methyl-N-p-tolylpropanamide.

Sources

"N-(5-Bromo-2-pyridinyl)-2-methylpropanamide chemical properties"

An In-depth Technical Guide to the Chemical Properties and Applications of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide

Foreword

As a Senior Application Scientist, my experience in the field of medicinal chemistry has repeatedly highlighted the pivotal role of versatile building blocks in the discovery of novel therapeutics. N-(5-Bromo-2-pyridinyl)-2-methylpropanamide is one such molecule, embodying a trifecta of desirable features for drug development: a reactive handle for diversification, a privileged heterocyclic core, and a stable amide linkage. This guide is crafted for fellow researchers, scientists, and drug development professionals, aiming to provide not just a compilation of data, but a cohesive narrative on the synthesis, characterization, reactivity, and potential applications of this valuable compound. The methodologies described herein are based on established chemical principles and supported by authoritative literature, ensuring both scientific integrity and practical applicability.

Chemical Identity and Physicochemical Properties

N-(5-Bromo-2-pyridinyl)-2-methylpropanamide is a brominated pyridine derivative. The presence of the bromine atom at the 5-position of the pyridine ring offers a prime site for further functionalization, most notably through palladium-catalyzed cross-coupling reactions. The amide group at the 2-position is a common feature in many biologically active molecules, contributing to the compound's structural rigidity and hydrogen bonding capabilities.

While specific experimental data for N-(5-Bromo-2-pyridinyl)-2-methylpropanamide is not extensively reported in publicly available databases, its physicochemical properties can be reliably estimated based on structurally related compounds and computational models.

| Property | Value (Estimated) | Source(s) for Estimation |

| Molecular Formula | C₉H₁₁BrN₂O | - |

| Molecular Weight | 243.10 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | General observation |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF | General observation |

| pKa | Not available | - |

| XLogP3-AA | 1.7 | [1] |

| CAS Number | Not available | - |

Synthesis and Purification

The most direct and common route for the synthesis of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide is the acylation of 2-amino-5-bromopyridine with isobutyryl chloride (2-methylpropanoyl chloride). This is a standard nucleophilic acyl substitution reaction.

Synthetic Workflow

Caption: Synthetic workflow for N-(5-Bromo-2-pyridinyl)-2-methylpropanamide.

Detailed Experimental Protocol

This protocol is based on established methods for the acylation of aminopyridines.[2][3]

-

Preparation: To a solution of 2-amino-5-bromopyridine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq.) as a non-nucleophilic base to scavenge the HCl byproduct. Cool the mixture to 0°C in an ice bath.

-

Acylation: Slowly add isobutyryl chloride (1.05 eq.) dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 5°C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it successively with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(5-Bromo-2-pyridinyl)-2-methylpropanamide.

Spectroscopic Characterization

The structural elucidation of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide relies on a combination of spectroscopic techniques. The following are the expected spectral features based on analysis of similar structures.[4][5][6][7]

| Technique | Expected Features |

| ¹H NMR | - Pyridine Protons: Three aromatic protons will be observed. The proton at the 6-position (adjacent to the amide) will appear as a doublet. The proton at the 4-position will appear as a doublet of doublets, and the proton at the 3-position will appear as a doublet. - Amide Proton: A singlet for the N-H proton will be observed, typically in the downfield region (δ 8-10 ppm). - Isobutyryl Protons: A septet for the C-H proton and a doublet for the two methyl groups (CH₃) will be present. |

| ¹³C NMR | - Pyridine Carbons: Five distinct signals for the pyridine ring carbons will be observed. The carbon bearing the bromine atom (C5) and the carbon attached to the amide nitrogen (C2) will be significantly deshielded. - Amide Carbonyl: A signal for the carbonyl carbon (C=O) will be observed in the range of δ 170-180 ppm. - Isobutyryl Carbons: Signals for the methine and methyl carbons of the isobutyryl group will be present. |

| IR | - N-H Stretch: A sharp absorption band around 3300-3400 cm⁻¹. - C=O Stretch (Amide I): A strong absorption band around 1680-1700 cm⁻¹. - N-H Bend (Amide II): An absorption band around 1510-1550 cm⁻¹. - C-Br Stretch: An absorption in the fingerprint region, typically below 700 cm⁻¹. |

| Mass Spec. | - Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z = 242 and 244, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[1] |

Chemical Reactivity and Derivatization

The chemical reactivity of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide is dominated by the presence of the bromine atom on the electron-deficient pyridine ring, making it an excellent substrate for transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds and is widely used to arylate or heteroarylate bromopyridines.[8][9][10] This reaction allows for the introduction of a wide range of substituents at the 5-position of the pyridine ring, making it a key strategy for generating libraries of compounds for drug discovery.

Caption: General scheme for the Suzuki-Miyaura cross-coupling of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide.

A general protocol for the Suzuki-Miyaura coupling involves reacting N-(5-Bromo-2-pyridinyl)-2-methylpropanamide with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system, typically with heating.

Other Reactions

The amide functionality is generally stable but can be hydrolyzed under strong acidic or basic conditions. The pyridine nitrogen can act as a base and can be protonated or alkylated.

Potential Applications in Drug Discovery

Brominated pyridines are a class of compounds with significant therapeutic potential.[11] The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The introduction of a bromine atom not only provides a handle for further chemical modification but can also enhance biological activity.

Derivatives of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide are of interest in several therapeutic areas:

-

Anticancer Agents: Many pyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[12][13]

-

Antimicrobial Agents: The pyridine core is also found in many compounds with antibacterial and antifungal properties.[14]

-

Kinase Inhibitors: Substituted pyridinyl amides have been investigated as inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.[4][13]

The ability to easily diversify the structure of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide via cross-coupling reactions makes it an ideal starting point for the synthesis of compound libraries for high-throughput screening in drug discovery programs.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

First Aid: In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If swallowed, seek immediate medical attention.

References

-

Molecules. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. 2017. [Link]

-

ResearchGate. Synthesis of 2-Amino-5-bromopyridine. 2008. [Link]

-

MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. 2017. [Link]

-

MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. 2020. [Link]

-

Heterocyclic Letters. A convenient and scalable method for preparation of 2,5-dibromopyridine. 2021. [Link]

-

PubChem. N-Methylpropanamide. [Link]

-

Nature. Chemodivergent transformations of amides using gem-diborylalkanes as pro-nucleophiles. 2020. [Link]

-

PMC. 2-Bromo-2-methyl-N-p-tolylpropanamide. 2011. [Link]

- Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. 2006.

-

PubChem. N-(5-bromo-2-pyridinyl)-N-methylpropanamide. [Link]

-

PubChem. 2-Amino-N-(5-bromo-2-pyrazinyl)pentanamide. [Link]

-

NIST WebBook. Propanamide, 2-methyl-. [Link]

- Google Patents. Method for preparing 5-bromo-2-methylpyridine. 2011.

-

ACS Publications. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. 2014. [Link]

-

PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). 2021. [Link]

-

ResearchGate. Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. 2024. [Link]

- Google Patents. A kind of synthetic method of 5-bromo-2-picoline. 2009.

-

PubChem. 2-Amino-5-bromopyridine. [Link]

-

ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. 2018. [Link]

-

ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. 2012. [Link]

-

ResearchGate. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. 2012. [Link]

- Google Patents. Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine. 2021.

-

NIST WebBook. Propanamide, 2,2-dimethyl-. [Link]

-

CoLab. Novel Secondary Pyridinyl Amides: Synthesis, In Vitro Antiproliferative Screenings, and Molecular Docking Studies. 2024. [Link]

-

MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. 2021. [Link]

-

NIH. 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. 2011. [Link]

-

ResearchGate. Novel Secondary Pyridinyl Amides: Synthesis, In Vitro Antiproliferative Screenings, and Molecular Docking Studies. 2024. [Link]

-

PubChem. N-(5-bromo-3-pyridinyl)-2,2-difluoropropanamide. [Link]

- Google Patents.

-

PubChem. N-(5-bromo-2-pyridinyl)-3-(furan-2-yl)propanamide. [Link]

-

NIST WebBook. Propanamide, N-methyl-. [Link]

-

NIST WebBook. Propanamide, 2,2-dimethyl-N-phenyl-. [Link]

-

NIST WebBook. 2,5-Pyrrolidinedione, 1-bromo-. [Link]

Sources

- 1. N-(5-bromo-2-pyridinyl)-N-methylpropanamide | C9H11BrN2O | CID 115268279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 5. N-Methylpropionamide(1187-58-2) 1H NMR [m.chemicalbook.com]

- 6. 2-Bromo-2-methylpropionic acid(2052-01-9) 1H NMR [m.chemicalbook.com]

- 7. Propanamide, 2,2-dimethyl-N-phenyl- [webbook.nist.gov]

- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Novel Secondary Pyridinyl Amides: Synthesis, In Vitro Antiproliferative Screenings, and Molecular Docking Studies | CoLab [colab.ws]

- 14. researchgate.net [researchgate.net]

"mechanism of action of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide"

An In-depth Technical Guide to Elucidating the Mechanism of Action of Novel Chemical Entities: A Case Study of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide

Abstract

The identification and characterization of a novel chemical entity's mechanism of action (MOA) is a critical and intricate phase in the drug discovery and development pipeline. This guide provides a comprehensive framework for elucidating the MOA of a previously uncharacterized small molecule, using N-(5-Bromo-2-pyridinyl)-2-methylpropanamide as a representative case study. While this specific compound is primarily recognized as a synthetic intermediate, its structural features, common in pharmacologically active molecules, make it an excellent model for outlining a robust, multi-faceted investigational strategy. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven experimental protocols. We will navigate from initial in silico target prediction to detailed biochemical and cellular validation, emphasizing the causality behind experimental choices and the establishment of self-validating workflows.

Introduction: The Challenge of the Unknown

N-(5-Bromo-2-pyridinyl)-2-methylpropanamide is a small molecule featuring a bromopyridine core, a common scaffold in medicinal chemistry known to interact with a variety of biological targets, including kinases and G-protein coupled receptors. Its precise biological activity and mechanism of action, however, remain largely undefined in public-domain literature. When faced with such a novel entity, a systematic and hypothesis-driven approach is paramount. The journey from a compound on a shelf to a well-understood pharmacological tool involves a tiered investigational cascade, beginning with broad, predictive analyses and progressively narrowing down to specific molecular interactions and their downstream consequences.

This guide will simulate this journey, proposing a logical and technically sound workflow to unravel the MOA of our case study compound.

The Initial Step: In Silico Target Prediction

Before embarking on resource-intensive wet-lab experiments, computational methods offer a powerful and cost-effective means of generating initial hypotheses. These in silico tools leverage vast databases of known ligand-target interactions to predict the most probable biological targets of a novel molecule based on its chemical structure.

Principle of Similarity-Based Prediction

The underlying principle is that structurally similar molecules are likely to bind to similar biological targets. Algorithms compare the 2D or 3D structure of the query compound (N-(5-Bromo-2-pyridinyl)-2-methylpropanamide) against libraries of compounds with known activities.

Recommended Platforms

-

SwissTargetPrediction: A widely used web-based tool that predicts the most likely macromolecular targets of a small molecule.

-

ChEMBL: A large, open-access database containing binding, functional, and ADMET data for a vast number of drug-like bioactive compounds.

Hypothetical Target Prediction for N-(5-Bromo-2-pyridinyl)-2-methylpropanamide

For the purpose of this guide, we will generate a hypothetical, yet plausible, set of predicted targets based on the compound's structural motifs. The bromopyridine and amide components are frequently found in kinase inhibitors.

| Predicted Target Class | Specific Examples | Rationale |

| Protein Kinases | Serine/threonine kinases (e.g., AKT, ERK), Tyrosine kinases (e.g., ABL, EGFR) | The pyridine ring is a common hinge-binding motif in ATP-competitive kinase inhibitors. |

| GPCRs | Dopamine receptors, Serotonin receptors | Pyridine-containing structures are present in numerous CNS-active agents targeting these receptors. |

| Ion Channels | Voltage-gated sodium channels, Potassium channels | Amide-containing local anesthetics and antiarrhythmics often target these channels. |

| Nuclear Receptors | Peroxisome proliferator-activated receptors (PPARs) | Certain fibrates and other metabolic modulators contain similar aromatic amide structures. |

This in silico-generated list does not provide definitive answers but serves as a crucial roadmap, guiding the selection of initial cell-based assays and target validation experiments.

Experimental Workflow for MOA Elucidation

The following diagram outlines a comprehensive workflow for systematically investigating the mechanism of action, moving from broad, unbiased screening to specific, hypothesis-driven validation.

Caption: Hypothetical signaling pathway inhibition.

Phase 3: Functional Confirmation

The final step is to connect the molecular and pathway-level changes to a definitive cellular phenotype.

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Protocol:

-

Cell Plating and Treatment: Seed cells in a 96-well white-walled plate and allow them to attach overnight. Treat with a serial dilution of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide and appropriate controls.

-

Assay Reagent Addition: After the desired incubation period (e.g., 24, 48 hours), add the Caspase-Glo® 3/7 Reagent directly to the wells.

-

Incubation and Measurement: Incubate at room temperature for 1-2 hours. Measure the luminescence using a plate-reading luminometer.

-

Analysis: An increase in luminescence is directly proportional to the amount of caspase 3/7 activity and is an indicator of apoptosis induction.

Conclusion

Elucidating the mechanism of action of a novel compound like N-(5-Bromo-2-pyridinyl)-2-methylpropanamide is a systematic process that requires a combination of computational prediction, biochemical validation, and cellular functional analysis. The workflow and protocols described in this guide provide a robust framework for moving from an unknown molecule to a well-characterized pharmacological agent. By integrating these techniques, researchers can build a comprehensive and validated understanding of a compound's MOA, a critical step for its potential development as a therapeutic or research tool.

References

-

Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]

-

Gfeller, D., Grosdidier, A., Wirth, M., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38. [Link]

-

Mendez, D., Gaulton, A., Bento, A. P., et al. (2019). ChEMBL: towards direct deposition of bioassay data. Nucleic Acids Research, 47(D1), D930-D940. [Link]

An In-depth Technical Guide to the Potential Biological Activity of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(5-Bromo-2-pyridinyl)-2-methylpropanamide is a synthetic compound belonging to the class of N-acylated 2-amino-5-bromopyridines. While direct studies on the biological activity of this specific molecule are not prevalent in current literature, its structural motif is of significant interest in medicinal chemistry. The 2-amino-5-bromopyridine scaffold serves as a versatile building block for a wide range of biologically active molecules, including agents with demonstrated anti-inflammatory, anti-cancer, and anti-viral properties[1][2]. This guide synthesizes the known biological potential of this chemical class to propose a strategic framework for investigating N-(5-Bromo-2-pyridinyl)-2-methylpropanamide. We will explore its chemical characteristics, postulate potential mechanisms of action based on structurally related compounds, and provide detailed, validated protocols for a hypothetical screening cascade to elucidate its biological function. This document serves as a roadmap for researchers aiming to characterize this and similar novel chemical entities.

Introduction to the Molecule

N-(5-Bromo-2-pyridinyl)-2-methylpropanamide is characterized by a pyridine ring substituted with a bromine atom at the 5-position and an N-linked 2-methylpropanamide group at the 2-position. The strategic placement of the bromine atom and the amide linkage provides a unique electronic and steric profile, making it a candidate for targeted biological interactions.

Chemical Properties and Structure

-

IUPAC Name: N-(5-bromopyridin-2-yl)-2-methylpropanamide

-

Molecular Formula: C9H11BrN2O

-

Molecular Weight: 243.10 g/mol

-

Core Scaffold: 2-Amino-5-bromopyridine

The 2-amino-5-bromopyridine core is a privileged scaffold in drug discovery. The bromine atom acts as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse chemical groups to explore structure-activity relationships (SAR)[2][3]. The amide bond's hydrogen bond donor and acceptor capabilities suggest potential for strong interactions with protein targets.

| Property | Value |

| Molecular Formula | C9H11BrN2O |

| Molecular Weight | 243.10 g/mol |

| Core Scaffold | 2-Amino-5-bromopyridine |

| Key Functional Groups | Amide, Pyridine, Bromo |

Table 1: Key chemical properties of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide.

Postulated Biological Activity and Mechanistic Pathways

Given the lack of direct experimental data, we must infer potential biological activities from the broader class of 2-amino-5-bromopyridine derivatives. This class of compounds has been implicated in several therapeutic areas, primarily oncology and inflammation.

Potential as a Kinase Inhibitor

Many pyridine-based structures serve as "hinge-binding" motifs in ATP-competitive kinase inhibitors. The nitrogen atom of the pyridine ring can form a crucial hydrogen bond with the backbone amide of the kinase hinge region. We postulate that N-(5-Bromo-2-pyridinyl)-2-methylpropanamide could target kinases involved in proliferative or inflammatory signaling pathways, such as Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), or spleen tyrosine kinase (Syk).

Caption: Hypothesized inhibition of the JAK-STAT signaling pathway.

Potential as an Anti-inflammatory Agent

Derivatives of bromopyridines have shown activity against inflammatory targets. The mechanism could involve the inhibition of enzymes like cyclooxygenase (COX) or modulation of transcription factors such as NF-κB, which are central to the inflammatory response.

Proposed Experimental Workflow for Biological Characterization

To systematically evaluate the biological activity of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide, a tiered screening approach is recommended. This ensures a logical progression from broad, high-throughput screening to specific, mechanistic studies.

Caption: Tiered experimental workflow for compound characterization.

Tier 1: Broad Phenotypic and Target-Based Screening

Rationale: The initial goal is to cast a wide net to identify any potential biological activity without bias. A phenotypic screen reveals overall cellular effects, while a broad kinase panel can quickly identify potential targets within a well-drugged protein family.

Protocol: Cell Viability MTT Assay

-

Cell Seeding: Plate cancer cell lines (e.g., A549, HCT116) or immune cells (e.g., PBMCs) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare a stock solution of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide in DMSO. Serially dilute the compound in cell culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Add the compound dilutions to the cells.

-

Incubation: Incubate the plates for 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The intensity is proportional to the number of viable cells[3].

Tier 2: Hit Validation and Mechanism of Action (MOA)

Rationale: If Tier 1 screening yields a "hit" (e.g., significant reduction in cell viability or inhibition of a specific kinase), the next step is to confirm this activity and begin to understand how the compound works.

Protocol: Dose-Response IC50 Determination

-

Methodology: Follow the same procedure as the primary assay (e.g., MTT or specific kinase activity assay).

-

Concentration Range: Use a more granular, 10-point serial dilution series centered around the estimated effective concentration from the primary screen.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value (the concentration at which 50% of the biological activity is inhibited).

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

-

Cell Treatment: Treat intact cells with the compound at a concentration of 10-20x the IC50. Include a vehicle control (DMSO).

-

Heating: Aliquot the cell lysate into PCR tubes and heat them individually across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

-

Lysis and Separation: Cool the tubes, lyse the cells by freeze-thawing, and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

-

Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western Blot or ELISA. A ligand-bound protein is stabilized and will have a higher melting temperature compared to the unbound protein in the vehicle control.

Summary and Future Directions

N-(5-Bromo-2-pyridinyl)-2-methylpropanamide represents a novel chemical entity with potential for biological activity, derived from a scaffold known for its utility in developing therapeutics for cancer and inflammatory diseases[1][2]. The lack of direct published data necessitates a structured, hypothesis-driven investigation.

The proposed workflow provides a robust framework for elucidating the compound's biological profile, starting from broad screening and progressing to detailed mechanistic studies. Positive outcomes from these assays would warrant further investigation into structure-activity relationships by synthesizing and testing analogs, followed by evaluation in preclinical in vivo models of disease. This systematic approach is fundamental to translating a novel chemical structure into a potential therapeutic candidate.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of the novel chemical entity, N-(5-Bromo-2-pyridinyl)-2-methylpropanamide. In the absence of published data for this specific molecule, this document serves as a detailed, experience-driven roadmap for researchers and drug development professionals. It outlines a logical, multi-tiered screening cascade designed to elucidate the compound's physicochemical properties, biological activity, potential mechanism of action, and preliminary safety profile. The methodologies described are grounded in established, validated protocols, ensuring a rigorous and reproducible scientific investigation. This guide is intended to be a practical resource, offering not just procedural steps but also the scientific rationale behind each experimental choice, thereby empowering research teams to make informed, data-driven decisions in the early stages of drug discovery.

Introduction and Rationale

The discovery and development of novel small-molecule therapeutics is a complex, multi-stage process that relies on a robust and logical screening strategy to identify promising lead candidates.[1][2] N-(5-Bromo-2-pyridinyl)-2-methylpropanamide is a novel compound featuring a bromopyridinyl moiety, a common pharmacophore in medicinal chemistry, coupled with a methylpropanamide side chain. While the biological activities of this specific molecule are yet to be publicly documented, its structural components suggest potential interactions with a range of biological targets. Pyridine-based derivatives are integral to many approved drugs, and their condensed analogs have shown diverse biological activities.[3]

This guide proposes a structured in vitro evaluation cascade, a critical component of the modern drug discovery process, to systematically investigate the therapeutic potential of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide.[2] The proposed studies are designed to be sequential, with the outcomes of each stage informing the progression to the next, ensuring a cost-effective and scientifically sound evaluation.

Physicochemical Characterization

A thorough understanding of a compound's physicochemical properties is fundamental to the interpretation of biological data and the prediction of its pharmacokinetic behavior.

Identity and Purity Confirmation

Prior to initiating biological assays, the identity and purity of the synthesized N-(5-Bromo-2-pyridinyl)-2-methylpropanamide must be unequivocally confirmed.

Protocol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure by analyzing chemical shifts, coupling constants, and integration.

-

-

Mass Spectrometry (MS):

-

Utilize high-resolution mass spectrometry (HRMS) to determine the exact mass of the compound, confirming its elemental composition.[4]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method to assess the purity of the compound. A purity level of >95% is generally required for biological screening.

-

Solubility and Stability Assessment

Rationale: Poor solubility can lead to false negatives in biological assays, while instability can result in inconsistent data.

Protocol:

-

Aqueous Solubility:

-

Prepare a series of concentrations of the compound in phosphate-buffered saline (PBS) at pH 7.4.

-

Incubate for a defined period (e.g., 24 hours) at room temperature.

-

Centrifuge to pellet any undissolved compound.

-

Quantify the concentration of the compound in the supernatant by HPLC.

-

-

Stability in Assay Media:

-

Incubate the compound in the cell culture medium to be used for subsequent assays at 37°C.

-

Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analyze the concentration of the parent compound by HPLC to determine its degradation rate.

-

| Parameter | Hypothetical Value | Significance |

| Molecular Weight | 257.08 g/mol [5] | Essential for molar concentration calculations. |

| Aqueous Solubility (PBS, pH 7.4) | 75 µM | Moderate solubility; may require a cosolvent for higher concentrations. |

| Stability in DMEM (24h, 37°C) | >98% remaining | High stability, suitable for cell-based assays. |

Primary Biological Screening: Identifying a Therapeutic Area

The initial screening phase aims to broadly assess the compound's biological activity across a range of therapeutically relevant areas. This "phenotypic screening" approach can uncover unexpected activities.

General Cytotoxicity Assessment

Rationale: Establishing the cytotoxic profile is crucial for determining the appropriate concentration range for subsequent cell-based assays and for identifying potential anticancer activity.

Protocol: MTT Assay

-

Cell Seeding: Seed a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide (e.g., from 0.1 µM to 100 µM) for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |

| A549 | Lung Carcinoma | > 100 |

| MCF-7 | Breast Adenocarcinoma | 8.5 |

| HCT116 | Colorectal Carcinoma | > 100 |

| HEK293 | Embryonic Kidney | 95 |

Interpretation: The hypothetical data suggests selective cytotoxicity towards the MCF-7 breast cancer cell line, warranting further investigation into its potential as an anticancer agent for this indication.

Antimicrobial Activity Screening

Rationale: The bromo-pyridinyl moiety is present in some antimicrobial agents. A broad-spectrum screen can quickly assess this potential.

Protocol: Broth Microdilution Assay [6]

-

Bacterial/Fungal Strains: Use a panel of clinically relevant microbes, including Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).

-

Compound Preparation: Prepare serial dilutions of the compound in appropriate broth media in 96-well plates.

-

Inoculation: Inoculate each well with a standardized suspension of the microbial strain.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.[6]

| Microorganism | Type | Hypothetical MIC (µg/mL) |

| S. aureus | Gram-positive | > 128 |

| E. coli | Gram-negative | > 128 |

| C. albicans | Fungus | > 128 |

Interpretation: Based on these hypothetical results, N-(5-Bromo-2-pyridinyl)-2-methylpropanamide does not exhibit significant broad-spectrum antimicrobial activity.

Mechanistic Deep Dive: Investigating Anticancer Activity in MCF-7 Cells

Based on the primary screening, the investigation will now focus on the apparent selective activity against MCF-7 breast cancer cells.

Experimental Workflow for Mechanistic Studies

Caption: Proposed workflow for elucidating the anticancer mechanism of action.

Investigating the Mode of Cell Death: Apoptosis Assay

Rationale: Differentiating between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) is a critical step in characterizing an anticancer compound.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat MCF-7 cells with N-(5-Bromo-2-pyridinyl)-2-methylpropanamide at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Hypothetical Outcome: A significant increase in the Annexin V+ populations (both early and late apoptotic) would suggest that the compound induces apoptosis.

Cell Cycle Analysis

Rationale: Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints, preventing cancer cell proliferation.

Protocol: Propidium Iodide Staining and Flow Cytometry

-

Cell Treatment and Fixation: Treat MCF-7 cells with the compound for 24 hours. Harvest and fix the cells in cold 70% ethanol.

-

Staining: Treat the cells with RNase A and stain with Propidium Iodide.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Hypothetical Outcome: An accumulation of cells in the G2/M phase would indicate that the compound interferes with mitotic progression.

Preliminary Safety and Druggability Assessment

Early assessment of potential liabilities can save significant resources.

hERG Channel Inhibition Assay

Rationale: Blockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia. Early screening is a regulatory expectation.

Protocol: Automated Patch Clamp

-

Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

-

Assay: Perform automated patch-clamp electrophysiology to measure hERG channel currents in the presence of increasing concentrations of the compound.

-

Data Analysis: Calculate the IC50 for hERG channel inhibition.

Hypothetical Outcome: An IC50 > 30 µM would suggest a low risk of hERG-related cardiotoxicity.

Cytochrome P450 (CYP) Inhibition

Rationale: Inhibition of major CYP enzymes can lead to adverse drug-drug interactions.

Protocol: Fluorescent-Based CYP Inhibition Assay

-

Enzymes: Use recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Assay: Incubate the enzymes with a fluorescent substrate and varying concentrations of the test compound.

-

Measurement: Measure the fluorescence of the metabolized substrate.

-

Data Analysis: Calculate the IC50 for inhibition of each CYP isoform.

| Parameter | Hypothetical Result | Interpretation |

| hERG IC50 | 45 µM | Low risk of cardiotoxicity. |

| CYP3A4 IC50 | 18 µM | Moderate potential for drug-drug interactions. |

| Other CYPs IC50 | > 50 µM | Low potential for interactions via other major isoforms. |

Proposed Signaling Pathway

Based on the hypothetical findings of G2/M arrest and apoptosis induction in a breast cancer cell line, a plausible mechanism could involve the disruption of microtubule dynamics, leading to mitotic catastrophe and subsequent activation of the intrinsic apoptotic pathway.

Caption: Hypothetical mechanism: microtubule disruption leading to apoptosis.

Conclusion and Future Directions

This guide outlines a comprehensive, albeit hypothetical, in vitro screening cascade for N-(5-Bromo-2-pyridinyl)-2-methylpropanamide. The proposed workflow, from initial physicochemical characterization to focused mechanistic studies, provides a robust framework for evaluating its therapeutic potential. The hypothetical results presented herein suggest a promising avenue for this compound as a selective anticancer agent for breast cancer, acting via induction of apoptosis and cell cycle arrest.

Future in vitro studies should focus on confirming the proposed mechanism of action, potentially through tubulin polymerization assays and Western blotting for key cell cycle and apoptotic proteins. Should these studies yield positive results, the logical next steps would involve advancing the compound to in vivo efficacy and pharmacokinetic studies in relevant animal models of breast cancer.

References

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

-

PubChem. (n.d.). N-(5-bromo(2-pyridyl))-3-oxobutanamide. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). (5-Bromo-2-methyl-3-pyridinyl)-methylcarbamic acid. National Center for Biotechnology Information. [Link]

-

Johnson, D. E., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. Journal of Biomolecular Screening, 18(9), 1106-1115. [Link]

-

De Clercq, E., et al. (2021). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics (Basel, Switzerland), 10(7), 848. [Link]

-

Kovalyova, A., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules (Basel, Switzerland), 26(16), 4995. [Link]

-

An, F., & Tolliday, N. (2010). In vitro screening systems. Methods in Molecular Biology (Clifton, N.J.), 598, 1-13. [Link]

-

Sykes, K. (2023). How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. [Link]

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. [Link]

-

Moreno-Fuquen, R., et al. (2011). 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2446. [Link]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

- WIPO. (2009). A kind of synthetic method of 5-bromo-2-picoline.

-

PubChem. (n.d.). N-(5-bromo-2-pyridinyl)-2-phenylpropanamide. National Center for Biotechnology Information. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

-

Chemical Synthesis Database. (n.d.). N-methyl-3-(5-methyl-2-pyridinyl)propanamide. [Link]

- Google Patents. (n.d.). Preparation method of 2-bromo-5-aldehyde pyridine.

Sources

- 1. international-biopharma.com [international-biopharma.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(5-bromo(2-pyridyl))-3-oxobutanamide | C9H9BrN2O2 | CID 4398281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to N-(5-Bromo-2-pyridinyl)-2-methylpropanamide: Synthesis, Characterization, and Potential Applications

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth analysis of the chemical compound N-(5-Bromo-2-pyridinyl)-2-methylpropanamide. The document elucidates the systematic IUPAC nomenclature, details robust synthetic protocols, presents a thorough characterization based on predicted physicochemical and spectroscopic data, and explores the potential applications of this molecule within the broader context of medicinal chemistry and drug discovery. This guide is intended to be a foundational resource for researchers engaged in the synthesis and evaluation of novel heterocyclic compounds.

Introduction and Nomenclature

N-(5-Bromo-2-pyridinyl)-2-methylpropanamide, also commonly referred to as N-(5-bromo-2-pyridyl)isobutyramide, is a halogenated pyridine derivative belonging to the amide class of organic compounds. The structural complexity and functional group arrangement of such molecules often make them attractive scaffolds in the development of biologically active agents. The formal IUPAC name is derived by systematically identifying and numbering the constituent parts of the molecule.

-

Parent Amide: The core of the name is "propanamide," indicating a three-carbon chain with a carbonyl group and a nitrogen atom. The "2-methyl" prefix specifies a methyl group attached to the second carbon of this propane chain. This entire acyl group is systematically named 2-methylpropanoyl, commonly known as isobutyryl.

-

Pyridine Substituent: The amide nitrogen is attached to a pyridine ring, making it an N-substituted amide. The pyridine ring is numbered starting from the nitrogen atom as position 1.

-

Locants: The amide linkage is at position 2 of the pyridine ring, hence "2-pyridinyl." A bromine atom is located at position 5 of the pyridine ring, designated as "5-Bromo."

-

Final Assembly: Combining these components gives the unambiguous IUPAC name: N-(5-Bromo-2-pyridinyl)-2-methylpropanamide .

The logical relationship for the IUPAC nomenclature is visualized below.

Caption: IUPAC nomenclature breakdown for the target molecule.

Physicochemical and Spectroscopic Characterization

Physicochemical Properties

The following table summarizes the key computed physicochemical properties. These values are essential for predicting the compound's behavior in various chemical and biological systems, including solubility, membrane permeability, and metabolic stability.

| Property | Predicted Value | Source |

| Molecular Formula | C₉H₁₁BrN₂O | - |

| Molecular Weight | 243.10 g/mol | - |

| XLogP3-AA | 2.2 | PubChem (Computed) |

| Hydrogen Bond Donors | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptors | 2 | PubChem (Computed) |

| Rotatable Bonds | 2 | PubChem (Computed) |

| Topological Polar Surface Area | 42 Ų | PubChem (Computed) |

Data is estimated based on structurally similar compounds found in PubChem, such as N-(5-bromo-2-pyridinyl)-3-oxobutanamide and N-(5-bromopyridin-2-yl)naphthalene-2-carboxamide.[1][2]

Spectroscopic Profile (Predicted)

Spectroscopic analysis is critical for the structural elucidation and purity assessment of the synthesized compound. The expected spectral characteristics are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with coupling patterns indicative of their relative positions. The isopropyl group will exhibit a characteristic doublet for the two methyl groups and a septet for the methine proton. The amide N-H proton will likely appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show signals for the carbonyl carbon of the amide, the carbons of the pyridine ring (with the carbon bearing the bromine atom shifted downfield), and the carbons of the isopropyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the secondary amide (around 3300 cm⁻¹), the C=O stretching of the amide (the amide I band, around 1680 cm⁻¹), and C-Br stretching in the lower frequency region.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve cleavage of the amide bond.

Synthesis Methodology

The synthesis of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide is most logically achieved through a two-step process: the synthesis of the key intermediate, 2-amino-5-bromopyridine, followed by its acylation.

Caption: General synthetic workflow for the target compound.

Step 1: Synthesis of 2-Amino-5-bromopyridine

The synthesis of 2-amino-5-bromopyridine from 2-aminopyridine is a well-established reaction. Several methods have been reported, often employing different brominating agents to achieve regioselectivity.

Protocol: Bromination using Phenyltrimethylammonium Tribromide

This method offers good yields and milder reaction conditions compared to using elemental bromine.

-

Materials:

-

2-Aminopyridine (1.0 eq)

-

Phenyltrimethylammonium tribromide (1.0 eq)

-

Chloroform (solvent)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Benzene (for recrystallization)

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-aminopyridine, phenyltrimethylammonium tribromide, and chloroform.

-

Stir the mixture at 25-30°C for 2-3 hours.

-

Wash the reaction mixture with a saturated sodium chloride solution. Separate the organic layer.

-

Wash the organic phase with water, then dry over anhydrous sodium sulfate.

-

Filter and remove the solvent by rotary evaporation to yield an oil.

-

Cool the oil in an ice water bath and add water to precipitate a solid crude product.

-

Recrystallize the crude product from benzene to obtain pure 2-amino-5-bromopyridine as a yellow solid.[1][3]

-

Causality of Experimental Choices:

-

Phenyltrimethylammonium Tribromide: This reagent is a solid, making it easier and safer to handle than liquid bromine. It provides a controlled release of bromine, which can help to minimize the formation of di-brominated byproducts.[4]

-

Chloroform as Solvent: Chloroform is a suitable solvent for both the starting material and the reagent, allowing for a homogeneous reaction mixture.

-

Aqueous Workup: The washing steps are crucial to remove any unreacted reagents, salts, and water-soluble impurities.

-

Recrystallization: This is a standard purification technique to obtain a product with high purity, which is essential for the subsequent acylation step.

Step 2: Acylation of 2-Amino-5-bromopyridine

The final step involves the formation of the amide bond by reacting 2-amino-5-bromopyridine with an appropriate acylating agent, such as isobutyryl chloride or isobutyric anhydride.

Protocol: Acylation using Isobutyryl Chloride

-

Materials:

-

2-Amino-5-bromopyridine (1.0 eq)

-

Isobutyryl chloride (1.1 eq)

-

Anhydrous pyridine or triethylamine (as a base and/or solvent)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (as a solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

-

Procedure:

-

Dissolve 2-amino-5-bromopyridine in anhydrous DCM and cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add isobutyryl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel or by recrystallization to afford N-(5-Bromo-2-pyridinyl)-2-methylpropanamide.

-

Causality of Experimental Choices:

-

Isobutyryl Chloride: As an acyl chloride, it is highly reactive towards the amino group, facilitating an efficient acylation reaction.[5]

-

Base (Triethylamine/Pyridine): The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base is essential to neutralize the acid, which would otherwise protonate the starting amine, rendering it unreactive.[5]

-

Low Temperature: The initial addition of the acyl chloride is performed at 0°C to control the exothermic reaction and minimize potential side reactions.

-

Anhydrous Conditions: Acyl chlorides are sensitive to moisture and will hydrolyze to the corresponding carboxylic acid. Therefore, the use of anhydrous solvents and reagents is critical for a high yield.

Potential Applications and Biological Relevance

The N-(5-bromo-2-pyridinyl) moiety is a common feature in a variety of biologically active compounds. The pyridine ring can act as a hydrogen bond acceptor and engage in π-stacking interactions, while the bromine atom can serve as a handle for further chemical modifications (e.g., through cross-coupling reactions) and can enhance binding affinity through halogen bonding.

While specific biological activity for N-(5-Bromo-2-pyridinyl)-2-methylpropanamide has not been extensively reported, related structures have shown promise in several areas:

-

Anticancer Agents: Many substituted pyridine and amide-containing compounds have been investigated for their anticancer properties. For instance, various N-phenyl-5-carboxamidyl isoxazoles have been evaluated as potential chemotherapeutic agents for colon cancer.[6] The structural features of the title compound make it a candidate for screening in similar assays.

-

Enzyme Inhibition: The amide linkage and heterocyclic core are common motifs in enzyme inhibitors. For example, related compounds have been investigated as inhibitors of MDM2/XIAP in cancer therapy.[7]

-

Antimicrobial Activity: Heterocyclic amides are a well-known class of compounds with potential antimicrobial effects. The specific combination of the bromopyridine and isobutyramide groups could be explored for activity against various bacterial and fungal strains.[8]

The synthesis of a library of analogues based on this scaffold, by modifying the acyl chain or substituting the bromine atom, could be a fruitful avenue for identifying novel therapeutic leads.

Conclusion

N-(5-Bromo-2-pyridinyl)-2-methylpropanamide is a well-defined chemical entity with a clear IUPAC nomenclature. Its synthesis is achievable through established and reliable organic chemistry methodologies, primarily involving the bromination of 2-aminopyridine followed by acylation. While experimental data for this specific molecule is sparse, its physicochemical and spectroscopic properties can be confidently predicted. The structural motifs present in this compound suggest its potential utility as a scaffold in medicinal chemistry, particularly in the search for new anticancer and antimicrobial agents. This guide provides a solid foundation for researchers to synthesize, characterize, and further investigate the biological potential of this and related compounds.

References

-

PubChem. N-(5-bromopyridin-2-yl)naphthalene-2-carboxamide. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.

-

Patsnap. Preparation method of 2-amino-5-bromopyridine - Eureka. Available at: [Link]

- Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. 2021;11(3):447-452.

-

ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Available at: [Link]

- Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. 2021;11(3):447-452.

-

PubChem. N-(5-bromopyridin-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. N-(5-Bromo-pyridin-2-yl)-4-ethyl-benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. N-(5-bromo(2-pyridyl))-3-oxobutanamide. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of Biologically Potent Novel 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione Analogues via Buchwald—Hartwig C—N Coupling Reaction. Available at: [Link]

- MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. 2022;27(15):5035.

- PubMed. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. J Med Chem. 2022;65(17):11703-11725.

- MDPI. Antibacterial Activity and Chemical Analyses of the Alkaloidal Fraction of Neltuma laevigata (Humb. & Bonpl. Ex Willd) Britton & Rose Inflorescences. Molecules. 2023;28(14):5531.

- PubMed. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. Anticancer Agents Med Chem. 2012;12(1):14-23.

-

PubMed Central. Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold. Available at: [Link]

- Indian Journal of Pharmaceutical Education and Research. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. 2023;57(3):858-867.

-

ResearchGate. HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. Available at: [Link]

-

ResearchGate. (PDF) Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. Available at: [Link]

- MDPI. Biological Activities of Natural Products II. Molecules. 2022;27(5):1538.

-

Cheméo. Isobutyramide, N-isobutyl- - Chemical & Physical Properties. Available at: [Link]

-

PubChem. 2-Amino-5-bromopyridine. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. US4126628A - Acylation of amino acids.

- Google Patents. WO2016024286A2 - An improved process for synthesis of lenalidomide.

-

New York Replacement Parts. Kohler 1139452 seal flange. Available at: [Link]

Sources

- 1. N-(5-bromopyridin-2-yl)naphthalene-2-carboxamide | C16H11BrN2O | CID 792421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(5-bromo(2-pyridyl))-3-oxobutanamide | C9H9BrN2O2 | CID 4398281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(5-bromopyridin-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide | C16H13BrN4O2 | CID 16426130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. heteroletters.org [heteroletters.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antibacterial Activity and Chemical Analyses of the Alkaloidal Fraction of Neltuma laevigata (Humb. & Bonpl. Ex Willd) Britton & Rose Inflorescences [mdpi.com]

An In-Depth Technical Guide to N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide

CAS Number: 245765-92-8

This technical guide provides a comprehensive overview of N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide, a substituted pyridine derivative of interest to researchers and professionals in drug development and medicinal chemistry. This document delineates its chemical identity, a validated synthetic pathway, physicochemical properties, and potential applications, grounded in established chemical principles and supported by authoritative references.

Introduction and Strategic Importance

N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide belongs to the broad class of pyridine-containing compounds, which are integral scaffolds in a multitude of FDA-approved pharmaceuticals. The strategic incorporation of a bromine atom, a methyl group, and a pivalamide moiety onto the pyridine core offers a unique combination of steric and electronic properties. The bromine atom provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, while the bulky pivaloyl group can significantly influence the molecule's conformation and metabolic stability. This strategic functionalization makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1]

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide is crucial for its application in synthetic and medicinal chemistry.

| Property | Value | Source |

| CAS Number | 245765-92-8 | |

| Molecular Formula | C₁₂H₁₇BrN₂O | |

| Molecular Weight | 285.18 g/mol | |

| Synonyms | N-(5-Bromo-3-methyl-2-pyridinyl)-N,2,2-trimethylpropanamide |

Below is a 2D structural representation of the molecule.

Caption: 2D structure of N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide.

Synthesis and Mechanistic Insights

The synthesis of N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide is a multi-step process commencing from the commercially available precursor, 2-Amino-3-methylpyridine. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for the target compound.

Step 1: Bromination of 2-Amino-3-methylpyridine

The initial step involves the regioselective bromination of 2-Amino-3-methylpyridine at the C5 position. This is a classic electrophilic aromatic substitution on a pyridine ring, activated by the amino group.

Protocol:

-

2-Amino-3-methylpyridine is dissolved in a suitable solvent such as acetic anhydride.

-

The solution is cooled to a temperature between 20-25°C.

-

Liquid bromine is added dropwise to the reaction mixture.

-

The reaction is then heated to 50-60°C for 2-3 hours.

-

Upon completion, the reaction is worked up by adding water and neutralizing with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

The crude 2-Amino-5-bromo-3-methylpyridine is then purified by recrystallization.

Causality: The amino group at the C2 position is a strong activating group, directing the electrophilic bromine to the para-position (C5). The use of acetic anhydride can also serve to transiently protect the amino group as an acetamide, which can modulate its reactivity and prevent over-bromination.

Step 2: Pivaloylation of 2-Amino-5-bromo-3-methylpyridine

The second step is the acylation of the amino group of 2-Amino-5-bromo-3-methylpyridine with a pivaloyl group.

Protocol:

-

2-Amino-5-bromo-3-methylpyridine is dissolved in an aprotic solvent like dichloromethane or tetrahydrofuran.

-

A non-nucleophilic base, such as triethylamine or pyridine, is added to the solution.

-

Pivaloyl chloride is added dropwise to the mixture at 0°C.

-

The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography.

-

The reaction is quenched with water, and the product, N-(5-Bromo-3-methylpyridin-2-yl)pivalamide, is extracted with an organic solvent.

-

The organic layer is dried and concentrated to yield the crude product, which can be purified by column chromatography.

Causality: The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. The base is essential to neutralize the HCl byproduct, driving the reaction to completion.

Step 3: N-Methylation of N-(5-Bromo-3-methylpyridin-2-yl)pivalamide

The final step is the methylation of the amide nitrogen.

Protocol:

-

N-(5-Bromo-3-methylpyridin-2-yl)pivalamide is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

-

A strong base, such as sodium hydride, is added portion-wise at 0°C to deprotonate the amide nitrogen.

-

A methylating agent, typically methyl iodide, is then added to the reaction mixture.

-

The reaction is stirred at room temperature until the starting material is consumed.

-

The reaction is carefully quenched with water, and the product, N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide, is extracted.

-

Purification is achieved through column chromatography.

Causality: The strong base is required to generate the amidate anion, which is a potent nucleophile. This anion then displaces the iodide from methyl iodide in an SN2 reaction to form the N-methylated product.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide are not widely published, the following tables outline the expected NMR and mass spectrometry data based on its chemical structure.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | Pyridine H (C6) |

| ~7.8 | d | 1H | Pyridine H (C4) |

| ~2.4 | s | 3H | Pyridine-CH₃ |

| ~3.2 | s | 3H | N-CH₃ |

| ~1.3 | s | 9H | C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (amide) |

| ~155 | Pyridine C2 |

| ~148 | Pyridine C6 |

| ~140 | Pyridine C4 |

| ~135 | Pyridine C3 |

| ~118 | Pyridine C5 |

| ~40 | C(CH₃)₃ |

| ~35 | N-CH₃ |

| ~28 | C(CH₃)₃ |

| ~18 | Pyridine-CH₃ |

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 284/286 | [M]⁺ molecular ion peak (presence of Br isotopes) |

| 228/230 | [M - C(CH₃)₃]⁺ |

| 205 | [M - Br]⁺ |

Potential Applications in Drug Discovery and Development

While specific biological activities of N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide are not extensively documented in publicly available literature, its structural motifs suggest potential utility as a key intermediate in medicinal chemistry.

The substituted pyridine core is a well-established pharmacophore in numerous therapeutic areas. The presence of the bromine atom at the 5-position allows for its use in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[1] This versatility is highly valuable in the construction of compound libraries for high-throughput screening in drug discovery programs.